![molecular formula C14H18O3S B13561763 (3-Methylbicyclo[1.1.1]pentan-1-YL)methyl 4-methylbenzenesulfonate](/img/structure/B13561763.png)
(3-Methylbicyclo[1.1.1]pentan-1-YL)methyl 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{3-methylbicyclo[111]pentan-1-yl}methyl 4-methylbenzene-1-sulfonate is an organic compound that features a unique bicyclic structure combined with a sulfonate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {3-methylbicyclo[1.1.1]pentan-1-yl}methyl 4-methylbenzene-1-sulfonate typically involves the reaction of 3-methylbicyclo[1.1.1]pentan-1-ylmethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the desired reaction conditions and improving the overall yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
{3-methylbicyclo[1.1.1]pentan-1-yl}methyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles such as amines or alkoxides.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or ammonia in solvents like methanol or ethanol.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products
Substitution: Corresponding amines or ethers.
Reduction: 3-methylbicyclo[1.1.1]pentan-1-ylmethanol.
Oxidation: 3-methylbicyclo[1.1.1]pentan-1-ylmethanoic acid.
Wissenschaftliche Forschungsanwendungen
{3-methylbicyclo[1.1.1]pentan-1-yl}methyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use as a probe in biochemical studies due to its unique structure.
Medicine: Investigated for its potential as a drug intermediate or active pharmaceutical ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of {3-methylbicyclo[1.1.1]pentan-1-yl}methyl 4-methylbenzene-1-sulfonate depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl 4-methylbenzenesulfonate: Similar sulfonate ester but with a benzyl group instead of the bicyclic structure.
Cyclopentylmethyl 4-methylbenzenesulfonate: Similar structure but with a cyclopentyl group.
Tert-butyl 4-methylbenzenesulfonate: Similar sulfonate ester with a tert-butyl group.
Uniqueness
The uniqueness of {3-methylbicyclo[1.1.1]pentan-1-yl}methyl 4-methylbenzene-1-sulfonate lies in its bicyclic structure, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of molecular rigidity and strain in chemical reactions and biological interactions.
Eigenschaften
Molekularformel |
C14H18O3S |
|---|---|
Molekulargewicht |
266.36 g/mol |
IUPAC-Name |
(3-methyl-1-bicyclo[1.1.1]pentanyl)methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H18O3S/c1-11-3-5-12(6-4-11)18(15,16)17-10-14-7-13(2,8-14)9-14/h3-6H,7-10H2,1-2H3 |
InChI-Schlüssel |
KIIIHNGLCVBCCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC23CC(C2)(C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


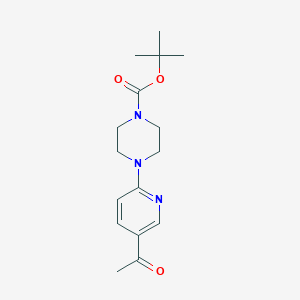
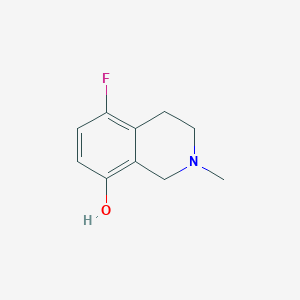
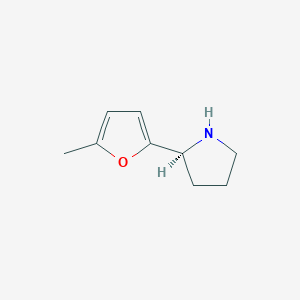
![1-[3-(piperidin-1-yl)propyl]-1H-pyrazol-4-amine](/img/structure/B13561706.png)

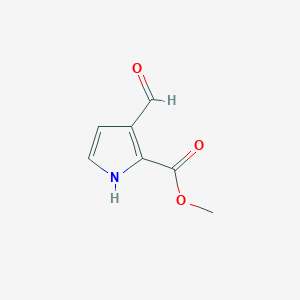
![1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)cyclopropane-1-sulfonyl chloride](/img/structure/B13561753.png)
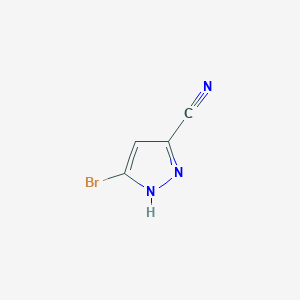
![4-(6-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13561760.png)
![N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13561767.png)


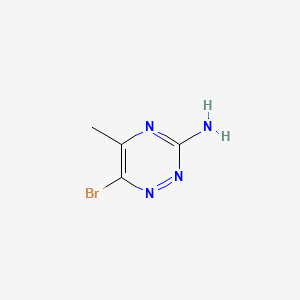
![Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-3-hydroxypropanoate](/img/structure/B13561779.png)
